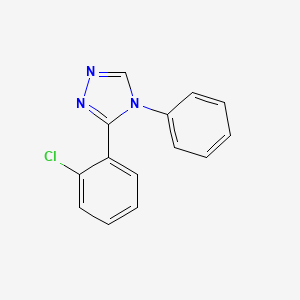

3-(2-Chlorophenyl)-4-phenyl-4H-1,2,4-triazole

Description

Properties

IUPAC Name |

3-(2-chlorophenyl)-4-phenyl-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClN3/c15-13-9-5-4-8-12(13)14-17-16-10-18(14)11-6-2-1-3-7-11/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKSDKHILVJHUEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=NN=C2C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80641051 | |

| Record name | 3-(2-Chlorophenyl)-4-phenyl-4H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88032-10-4 | |

| Record name | 3-(2-Chlorophenyl)-4-phenyl-4H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)-4-phenyl-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzonitrile with phenylhydrazine in the presence of a base, followed by cyclization to form the triazole ring . The reaction conditions often include the use of solvents like ethanol or acetic acid and heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)-4-phenyl-4H-1,2,4-triazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

Oxidation: Formation of corresponding triazole oxides.

Reduction: Formation of reduced triazole derivatives.

Substitution: Formation of substituted triazole derivatives with various functional groups.

Scientific Research Applications

3-(2-Chlorophenyl)-4-phenyl-4H-1,2,4-triazole is a compound of significant interest in various scientific fields, particularly in medicinal chemistry and agricultural applications. This article explores its applications, highlighting findings from diverse studies and providing comprehensive data tables to illustrate its utility.

Chemical Properties and Structure

This compound is a triazole derivative characterized by its unique structural features that contribute to its biological activities. The presence of the chlorophenyl group enhances its lipophilicity, which is crucial for its interaction with biological targets.

Antifungal Activity

One of the primary applications of this compound is in antifungal therapy. Research has demonstrated that this compound exhibits potent antifungal activity against various fungal strains.

Case Study: Antifungal Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antifungal properties of several triazole derivatives, including this compound. The results indicated that this compound showed significant inhibition against Candida albicans and Aspergillus fumigatus, with minimum inhibitory concentrations (MICs) comparable to established antifungal agents .

| Compound Name | MIC (µg/mL) against Candida albicans | MIC (µg/mL) against Aspergillus fumigatus |

|---|---|---|

| This compound | 16 | 32 |

| Fluconazole | 8 | 16 |

| Voriconazole | 4 | 8 |

Anticancer Properties

Emerging research suggests that this compound may also possess anticancer properties. Preliminary studies indicate that it can induce apoptosis in cancer cell lines.

Case Study: Anticancer Activity

In a recent investigation published in Cancer Letters, the compound was tested against various cancer cell lines, including breast and lung cancer cells. The study found that treatment with this compound resulted in a dose-dependent reduction in cell viability and increased markers of apoptosis .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12 |

| A549 (Lung Cancer) | 15 |

Fungicide Development

The triazole class of compounds is widely used as fungicides in agriculture due to their ability to inhibit fungal sterol biosynthesis. This compound has been evaluated for its effectiveness as a fungicide.

Case Study: Agricultural Efficacy

A field trial published in Pest Management Science assessed the efficacy of this compound against Fusarium graminearum, a pathogen affecting cereal crops. The results showed that it significantly reduced disease incidence compared to untreated controls .

| Treatment | Disease Incidence (%) |

|---|---|

| Control | 70 |

| This compound (200 g/ha) | 30 |

| Standard Fungicide | 20 |

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)-4-phenyl-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticonvulsant, the compound is believed to interact with neuronal voltage-sensitive sodium channels and L-type calcium channels, thereby modulating neuronal excitability and reducing seizure activity . Additionally, its antimicrobial activity may involve the inhibition of key enzymes or disruption of microbial cell membranes.

Comparison with Similar Compounds

Comparison with Similar 1,2,4-Triazole Derivatives

Structural Variations and Substituent Effects

The biological and physicochemical properties of 1,2,4-triazoles are highly dependent on substituent patterns. Key analogs and their characteristics are summarized below:

Table 1: Structural and Functional Comparison of Selected 1,2,4-Triazoles

Key Observations:

- Electron-Withdrawing Groups: Nitro (NO₂) and trifluoromethyl (CF₃) substituents enhance electrophilicity, improving interactions with enzymes like cholinesterases .

- Thiol and Sulfanyl Moieties : Derivatives with sulfur-containing groups (e.g., thiol in , heptylthio in ) exhibit enhanced biological activity due to increased lipophilicity and hydrogen-bonding capacity .

Biological Activity

3-(2-Chlorophenyl)-4-phenyl-4H-1,2,4-triazole is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. This article delves into its antibacterial properties, anti-inflammatory effects, and potential applications in medicinal chemistry.

Triazoles, including this compound, exhibit significant antibacterial activity primarily through their interaction with bacterial enzymes such as DNA gyrase. The structural features of triazoles allow them to mimic essential biological molecules, facilitating their binding to target sites in bacteria.

Research Findings

Numerous studies have reported the antibacterial efficacy of triazole derivatives against various Gram-positive and Gram-negative bacteria. For instance:

- MIC Values : Several derivatives have shown Minimum Inhibitory Concentration (MIC) values ranging from 0.25 to 32 µg/mL against strains like Staphylococcus aureus and Escherichia coli .

- Comparative Studies : In comparative studies, certain derivatives demonstrated higher antibacterial activity than established antibiotics such as ciprofloxacin and levofloxacin .

Case Studies

- Study on 4-Amino-1,2,4-Triazole Derivatives : A study synthesized various 4-amino-substituted triazoles and evaluated their antibacterial properties. One compound exhibited an MIC of 5 µg/mL against E. coli, comparable to ceftriaxone .

- Inhibition of Biofilm Formation : Selected triazole derivatives were shown to inhibit biofilm formation in Haemophilus influenzae, indicating potential use in treating chronic infections where biofilms are prevalent .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 0.25 - 32 | S. aureus, E. coli |

| 4-Amino derivative | 5 | E. coli |

| Ciprofloxacin | ~16 | S. aureus |

Mechanism

The anti-inflammatory properties of triazoles are often linked to their ability to modulate cytokine production and inhibit inflammatory pathways. This makes them candidates for treating conditions characterized by excessive inflammation.

Research Findings

Recent studies have highlighted the anti-inflammatory potential of triazole derivatives:

- Cytokine Modulation : Compounds showed a significant reduction in TNF-α production in peripheral blood mononuclear cells (PBMCs), indicating their potential as anti-inflammatory agents .

Case Studies

- Cytokine Release Inhibition : In vitro assays demonstrated that certain triazole derivatives could decrease TNF-α levels by approximately 44–60% in stimulated PBMC cultures .

- Comparative Efficacy : Compounds were compared with traditional non-steroidal anti-inflammatory drugs (NSAIDs) and showed comparable efficacy in reducing inflammation markers.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 3-(2-Chlorophenyl)-4-phenyl-4H-1,2,4-triazole derivatives?

- Methodological Answer : The synthesis typically involves hydrazinolysis of carboxylic acid hydrazides followed by heterocyclization. For example, refluxing 2,4-dichlorophenoxyacetic acid hydrazide in DMSO for 18 hours yields triazole derivatives after cooling and crystallization (65% yield). Alkylation with haloalkanes in alcoholic media under basic conditions (e.g., KOH in 2-propanol) is also common .

Q. What spectroscopic techniques are used to confirm the structure of synthesized triazole derivatives?

- Methodological Answer : Structural confirmation relies on ¹H NMR (e.g., δ 3.46 ppm for alkylthio-CH₂), IR (C-S and N-H stretches), and elemental analysis (C/H/N/S ratios). Thin-layer chromatography (TLC) and chromatographic mass spectrometry (GC-MS) verify purity and molecular ion peaks (e.g., MH⁺ at 472.4 for decylthio derivatives) .

Q. How is antimicrobial activity screened for triazole derivatives?

- Methodological Answer : The serial dilution method is used against pathogens like Staphylococcus aureus and Candida albicans. Minimum inhibitory concentrations (MICs) are determined by broth microdilution, with activity correlated to alkyl chain length (e.g., decylthio substituents show MICs ≤ 12.5 µg/mL) .

Advanced Research Questions

Q. How can microwave-assisted synthesis optimize the yield of triazole derivatives?

- Methodological Answer : Microwave systems (e.g., Milestone Flexi Wave) reduce reaction times and improve yields. For instance, heating 5-(2-bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol with HCl in 1-propanol at 150°C for 45 minutes under 14.4 bar pressure achieves 73% yield for decylthio derivatives. Real-time monitoring via GC-MS ensures reaction completeness .

Q. What computational tools predict the bioactivity of triazole derivatives?

- Methodological Answer : PASS On-line® software predicts biological activity profiles (e.g., antifungal targets), while molecular docking (AutoDock/Vina) identifies binding affinities to enzymes like tyrosinase or cytochrome P450. Docking scores correlate with experimental IC₅₀ values for compounds like 5-(4-chlorophenyl)-triazole derivatives .

Q. How does alkylthio chain length influence antimicrobial efficacy?

- Methodological Answer : Longer chains (e.g., decylthio) enhance lipophilicity, improving membrane penetration. In 3-(2-bromophenyl)-5-(alkylthio) derivatives, antifungal activity against C. albicans increases from MIC 25 µg/mL (propylthio) to 6.25 µg/mL (decylthio). Hydrophobic interactions with ergosterol in fungal membranes are critical .

Q. How do crystallographic methods resolve structural ambiguities in triazole derivatives?

- Methodological Answer : SHELXL refines X-ray diffraction data, resolving torsional angles and hydrogen bonding. For example, triazole-thione derivatives show planar heterocyclic cores with dihedral angles <5° between phenyl rings. Twinned data require TWIN/BASF commands in SHELX for accurate refinement .

Q. What strategies address contradictions in structure-activity relationships (SARs)?

- Methodological Answer : Systematic substituent variation (e.g., alkylthio vs. arylthio) combined with multivariate analysis (e.g., PCA or QSAR models) isolates steric/electronic effects. For 3-(2-bromophenyl) derivatives, antifungal SARs show nonlinear relationships with chain length, requiring parabolic regression models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.